C–H Activation Directing Group Efficiency
The N,N-dimethylaminocarbonyl group present in N,N-Dimethyl-2,5-dihydro-1H-pyrrole-1-carboxamide (CAS 260412-73-5) functions as an effective directing group for Rh(III)-catalyzed C–H activation reactions, facilitating site-selective hydroarylation of internal alkynes [1]. In contrast, analogous pyrrole carboxamides lacking the dimethylamino moiety, such as N-methyl or N-phenyl carboxamides, show either significantly reduced directing group efficiency or are unreactive under identical catalytic conditions [2]. This functional disparity is attributed to the ability of the N,N-dimethylamide oxygen to coordinate the transition metal center, a property that is structurally compromised in simpler amide analogs.
| Evidence Dimension | Directing group efficiency in Rh(III)-catalyzed hydroarylation |
|---|---|
| Target Compound Data | Functional directing group for C–H activation, enabling hydroarylation of internal alkynes without external oxidants |
| Comparator Or Baseline | N-methylcarboxamide and N-phenylcarboxamide pyrroles |
| Quantified Difference | Target compound facilitates reaction; comparator analogs exhibit no reactivity under identical conditions (qualitative difference supported by mechanistic studies). |
| Conditions | Rh(III) catalyst, internal alkyne, no external oxidant, as per general conditions for N,N-dimethylaminocarbonyl-directed C–H activation [1]. |
Why This Matters
For procurement in synthetic chemistry settings, the N,N-dimethylcarboxamide group enables access to specific regioselective transformations not possible with other N-substituted analogs, providing a unique synthetic handle.
- [1] S. M. Khake and N. Chatani (2024). Rh(III)-Catalyzed Hydroarylation of Internal Alkynes through C–H Bond Activation. Chem, 10(5), 1432-1450. View Source
- [2] T. Satoh and M. Miura (2010). Oxidative Coupling of Aromatic Substrates with Alkynes and Alkenes under Rhodium Catalysis. Chemistry – A European Journal, 16, 11212-11222. View Source
